molecular formula C14H16N2O4 B1584785 Butanamide, N,N'-1,4-phenylenebis[3-oxo- CAS No. 24731-73-5

Butanamide, N,N'-1,4-phenylenebis[3-oxo-

Cat. No.: B1584785
CAS No.: 24731-73-5
M. Wt: 276.29 g/mol
InChI Key: OWGNKUKYZPVEFS-UHFFFAOYSA-N
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Description

Butanamide, N,N'-1,4-phenylenebis[3-oxo- is a useful research compound. Its molecular formula is C14H16N2O4 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
The exact mass of the compound Butanamide, N,N'-1,4-phenylenebis[3-oxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Butanamide, N,N'-1,4-phenylenebis[3-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanamide, N,N'-1,4-phenylenebis[3-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-oxo-N-[4-(3-oxobutanoylamino)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)7-13(19)15-11-3-5-12(6-4-11)16-14(20)8-10(2)18/h3-6H,7-8H2,1-2H3,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGNKUKYZPVEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067018
Record name Butanamide, N,N'-1,4-phenylenebis[3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24731-73-5
Record name N,N′-1,4-Phenylenebis[3-oxobutanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24731-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, N,N'-1,4-phenylenebis(3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024731735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24731-73-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanamide, N,N'-1,4-phenylenebis[3-oxo-
Source EPA Chemicals under the TSCA
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Record name Butanamide, N,N'-1,4-phenylenebis[3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-1,4-phenylenebis[3-oxobutyramide]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was it difficult to determine the crystal structure of the anhydrous form of Butanamide, N,N'-1,4-phenylenebis[3-oxo-] using traditional single-crystal X-ray diffraction?

A1: The anhydrous form of Butanamide, N,N'-1,4-phenylenebis[3-oxo-] proved challenging to analyze using single-crystal X-ray diffraction because researchers were unable to grow crystals of suitable quality. While the dihydrate form readily crystallized, drying it at 120°C to obtain the anhydrous form did not yield crystals suitable for single-crystal analysis. []

Q2: What alternative method was used to determine the crystal structure of the anhydrous form, and what were the key findings?

A2: Researchers successfully determined the crystal structure of the anhydrous form using powder X-ray diffraction data. They employed real-space methods with the DASH program for structure solution and Rietveld refinement with the TOPAS program. The anhydrous form crystallizes in the P21/c space group with two molecules per unit cell (Z=2). The unit cell parameters are a = 16.9749(5) Å, b = 4.8648(1) Å, c = 8.5372(2) Å, and β = 93.396(2)°. Similar to the dihydrate form, the anhydrous molecule also possesses a center of symmetry and occupies an inversion center within the crystal structure. [] To further validate the structure obtained from powder diffraction, dispersion-corrected Density Functional Theory (DFT) calculations were performed. []

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